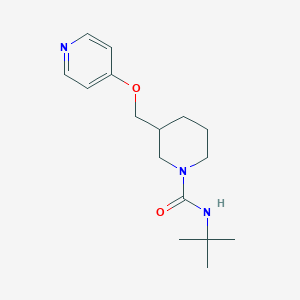![molecular formula C11H7ClN4 B2825658 (E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile CAS No. 74900-58-6](/img/structure/B2825658.png)
(E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile” is an organic compound containing a methylidene group . A methylidene group is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In general, compounds containing a methylidene group can undergo various reactions due to the presence of the double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Amino acids, for example, are colorless, crystalline substances. They have high melting points due to ionic properties and their solubility depends on polarity, iso-electric point, nature of solvent, and temperature .Applications De Recherche Scientifique
Toxicity and Carcinogen Metabolites Analysis
A study by Hecht et al. (2015) evaluated toxicant and carcinogen metabolites in the urine of e-cigarette users versus cigarette smokers. The research analyzed various toxicant and carcinogen metabolites, indicating the potential application of similar compounds in toxicity profiling and risk assessment of consumer products (Hecht et al., 2015).
Environmental Monitoring
Schecter et al. (2003) conducted a study on Polybrominated diphenyl ethers (PBDEs) in U.S. mothers' milk, highlighting the prevalence of these compounds in the environment and their potential bioaccumulation and toxicity. Similar structural compounds might be studied for their environmental distribution and impact on human health (Schecter et al., 2003).
Carcinogenic Exposure Evaluation
The presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet was explored by Ushiyama et al. (1991). The study underscores the importance of monitoring such compounds, which might be structurally related to (E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile, in food and their potential health risks (Ushiyama et al., 1991).
Analytical Techniques for Drug Metabolism Studies
The evaluation of accelerator mass spectrometry in a human mass balance and pharmacokinetic study by Garner et al. (2002) presents an approach to analyzing samples from subjects administered nanoCurie doses of farnesyl transferase inhibitor. It provides insights into the application of sophisticated analytical methods in understanding the metabolism and distribution of structurally complex compounds (Garner et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-3-1-2-8(4-9)7-16-11(6-14)10(15)5-13/h1-4,7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMDREINDHMFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2825578.png)


![Methyl furo[3,2-b]pyridine-5-carboxylate](/img/structure/B2825583.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrazol-1-ylpiperidine](/img/structure/B2825584.png)
![1-(3-chloro-4-fluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2825591.png)

![N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2825593.png)



